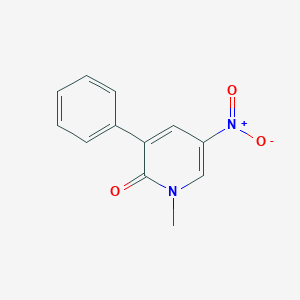

1-Methyl-5-nitro-3-phenylpyridin-2-one

Description

Properties

IUPAC Name |

1-methyl-5-nitro-3-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-13-8-10(14(16)17)7-11(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBDAPOCORLBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-3-phenylpyridin-2-one typically involves multi-step organic reactions. One common method includes the nitration of 3-phenylpyridin-2-one followed by methylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents, while methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of strong acids and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-3-phenylpyridin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Reduction: 1-Methyl-5-amino-3-phenylpyridin-2-one.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-Methyl-5-nitro-3-phenylpyridin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-3-phenylpyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Variations in Pyridin-2-one Derivatives

Key analogs from the evidence include:

Key Observations :

- Electron Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., amino in 73–75 and ), altering ring electron density and reactivity. Nitro groups may enhance stability but reduce nucleophilicity compared to amino derivatives .

- The nitro group’s impact on such activity remains speculative but could modulate bioavailability or receptor binding .

Heterocyclic Core Variations

- Piperidin-2-one Derivatives: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one () features a six-membered saturated ring with a hydroxymethyl group. This structure lacks aromaticity, increasing conformational flexibility but reducing planar rigidity compared to pyridinones. Piperidinones may favor applications in material science or as chiral intermediates .

- Pyrrolidin-2-one Derivatives: (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () has a five-membered lactam ring.

Comparison :

- The nitro group in the target compound likely requires nitration under acidic conditions, whereas analogs with amino or acetyl groups employ coupling or alkylation reactions .

- Purification methods (e.g., column chromatography, recrystallization) are consistent across analogs, emphasizing the role of substituents in solubility .

Physical and Spectroscopic Properties

Biological Activity

1-Methyl-5-nitro-3-phenylpyridin-2-one is a heterocyclic compound recognized for its diverse biological activities. This compound features a pyridine ring with a methyl group, a nitro group, and a phenyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The molecular formula of this compound is C12H10N2O3, and its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The nitro group can be reduced to reactive intermediates that may inhibit enzymes or disrupt cellular processes, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

Antiviral Activity: The compound has been investigated for its potential antiviral effects, particularly against viral pathogens. Its mechanism may involve interference with viral replication processes.

Anticancer Potential: Some studies have indicated that derivatives of this compound could possess anticancer properties, although specific data on this compound itself is limited.

Case Studies and Experimental Data

A notable study evaluated the biological activity of various pyridine derivatives, including this compound. The findings highlighted its potential in inhibiting specific enzymes associated with disease mechanisms.

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antimicrobial | 25 |

| Derivative A | Antiviral | 15 |

| Derivative B | Anticancer | 30 |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the nitration of 3-phenylpyridin-2-one followed by methylation using reagents such as methyl iodide and potassium carbonate. This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.